Erythritol is primarily sourced from fermentation processes involving carbohydrates such as glucose derived from corn starch. It is classified as a sugar alcohol (or polyol) and is recognized for its low caloric content, being approximately 60-70% as sweet as sucrose without significantly affecting blood glucose levels. It is also categorized under food additives and is generally recognized as safe (GRAS) by regulatory agencies in over 60 countries .
The synthesis of erythritol-13C4 typically involves the fermentation of glucose or other sugars using specific strains of yeast or fungi. The process can be optimized through various methods:
During the fermentation process, carbon-13 labeled glucose can be introduced to track the incorporation of carbon into erythritol. The use of position-specific 13C-glucose tracers helps in understanding the metabolic pathways leading to erythritol production .
Erythritol has a simple molecular structure characterized by four carbon atoms, ten hydrogen atoms, and four oxygen atoms. The structural formula can be represented as follows:
In the case of erythritol-13C4, the carbon atoms are labeled with the carbon-13 isotope, which can be detected using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.
Erythritol can undergo several chemical reactions:
These reactions are generally conducted in aqueous solutions with appropriate catalysts or reagents .
The mechanism of action for erythritol involves its metabolism in the human body. Upon ingestion, erythritol is rapidly absorbed into the bloodstream and primarily excreted unchanged via urine within 24 hours. Unlike other sugar alcohols, it does not significantly affect insulin levels or blood glucose concentrations, making it suitable for diabetic use.
The endogenous production of erythritol occurs through the pentose phosphate pathway (PPP), where glucose is metabolized to produce NADPH and ribulose, eventually leading to erythritol synthesis via specific enzymes such as sorbitol dehydrogenase .
Erythritol-13C4 serves various scientific purposes:
Erythritol continues to be an area of interest in both food technology and metabolic research due to its unique properties and safety profile .
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